Erabutoxin B

Description

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C286H451N87O94S8/c1-20-135(11)218(270(453)329-157(55-33-37-85-288)233(416)334-168(95-132(5)6)242(425)347-185(120-380)257(440)354-190(125-471)263(446)355-188(123-469)259(442)327-163(73-81-212(402)403)238(421)346-180(115-375)252(435)326-165(75-83-214(406)407)240(423)361-216(133(7)8)269(452)356-191(126-472)262(445)342-176(103-204(297)393)250(433)344-178(283(466)467)104-205(298)394)359-209(398)113-315-264(447)195-60-43-91-370(195)279(462)166(57-35-39-87-290)333-268(451)217(134(9)10)362-277(460)226(143(19)386)368-267(450)198-63-46-94-373(198)281(464)193(128-474)320-208(397)111-314-231(414)187(122-468)319-207(396)110-311-228(411)154(58-41-89-308-285(301)302)321-235(418)164(74-82-213(404)405)331-271(454)220(137(13)22-3)364-273(456)221(138(14)23-4)365-276(459)222(139(15)382)360-210(399)112-312-229(412)155(59-42-90-309-286(303)304)322-243(426)169(96-144-47-26-24-27-48-144)335-251(434)177(105-215(408)409)343-254(437)182(117-377)348-246(429)172(99-147-106-310-153-53-31-30-51-151(147)153)338-236(419)160(68-76-199(292)388)324-232(415)156(54-32-36-84-287)323-247(430)173(100-148-107-305-130-316-148)340-244(427)171(98-146-64-66-150(387)67-65-146)337-260(443)189(124-470)353-258(441)186(121-381)351-255(438)183(118-378)345-234(417)159(72-80-211(400)401)318-206(395)109-313-230(413)179(114-374)352-266(449)197-62-45-93-372(197)282(465)194(129-475)358-275(458)223(140(16)383)366-239(422)158(56-34-38-86-289)330-274(457)224(141(17)384)369-278(461)225(142(18)385)367-241(424)162(70-78-201(294)390)328-265(448)196-61-44-92-371(196)280(463)167(71-79-202(295)391)332-253(436)181(116-376)350-256(439)184(119-379)349-248(431)174(101-149-108-306-131-317-149)339-237(420)161(69-77-200(293)389)325-249(432)175(102-203(296)392)341-245(428)170(97-145-49-28-25-29-50-145)336-261(444)192(127-473)357-272(455)219(136(12)21-2)363-227(410)152(291)52-40-88-307-284(299)300/h24-31,47-51,53,64-67,106-108,130-143,152,154-198,216-226,310,374-387,468-475H,20-23,32-46,52,54-63,68-105,109-129,287-291H2,1-19H3,(H2,292,388)(H2,293,389)(H2,294,390)(H2,295,391)(H2,296,392)(H2,297,393)(H2,298,394)(H,305,316)(H,306,317)(H,311,411)(H,312,412)(H,313,413)(H,314,414)(H,315,447)(H,318,395)(H,319,396)(H,320,397)(H,321,418)(H,322,426)(H,323,430)(H,324,415)(H,325,432)(H,326,435)(H,327,442)(H,328,448)(H,329,453)(H,330,457)(H,331,454)(H,332,436)(H,333,451)(H,334,416)(H,335,434)(H,336,444)(H,337,443)(H,338,419)(H,339,420)(H,340,427)(H,341,428)(H,342,445)(H,343,437)(H,344,433)(H,345,417)(H,346,421)(H,347,425)(H,348,429)(H,349,431)(H,350,439)(H,351,438)(H,352,449)(H,353,441)(H,354,440)(H,355,446)(H,356,452)(H,357,455)(H,358,458)(H,359,398)(H,360,399)(H,361,423)(H,362,460)(H,363,410)(H,364,456)(H,365,459)(H,366,422)(H,367,424)(H,368,450)(H,369,461)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,466,467)(H4,299,300,307)(H4,301,302,308)(H4,303,304,309)/t135-,136-,137-,138-,139+,140+,141+,142+,143+,152-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITZDNDAZYTMTC-MJQGTENLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C286H451N87O94S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238296 | |

| Record name | Erabutoxin b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6869 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9083-23-2 | |

| Record name | Erabutoxin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009083232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erabutoxin b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Biology of Erabutoxin B

Primary Structure and Amino Acid Sequence Analysis

The primary structure of Erabutoxin B, referring to its linear sequence of amino acids, is fundamental to its function. Early and subsequent analyses have provided a detailed understanding of its composition and arrangement.

Amino Acid Composition and Sequence Determination

This compound is a single-chain protein composed of 62 amino acid residues. researchgate.netrcsb.orgrcsb.org The determination of its amino acid composition and sequence was a crucial step in its characterization. Initial studies involved the reduction and S-carboxymethylation of this compound, followed by hydrolysis with trypsin. nih.govportlandpress.comnih.gov This process generated several tryptic fragments, which were then isolated using techniques such as column chromatography and paper electrophoresis. nih.govportlandpress.comnih.gov Further hydrolysis of these fragments with various enzymes like α-chymotrypsin, pepsin, Nagarse, Proctase A, and Proctase B helped in obtaining smaller peptides. nih.govportlandpress.comnih.gov The amino acid sequences of these fragment peptides were subsequently determined using methods like subtractive Edman degradation and terminal sequence studies on the reduced and S-carboxymethylated this compound. nih.govportlandpress.comnih.gov

Comparative analysis with Erabutoxin A, another neurotoxin from the same venom, revealed a single amino acid difference: Erabutoxin A has asparagine at position 26, while this compound has histidine at this position. rcsb.orgnih.govportlandpress.comnih.govoup.com Early studies also noted that neither alanine (B10760859) nor methionine were present in this compound. scispace.com The molecular weight of this compound was estimated to be around 7000 Da based on amino acid analysis and molecular weight measurements. scispace.com

Here is a table summarizing the amino acid composition of this compound based on early analyses:

| Amino Acid | Number of Residues |

| Aspartic Acid | Present |

| Threonine | Present |

| Serine | Present |

| Glutamic Acid | Present |

| Proline | Present |

| Glycine | Present |

| Alanine | Absent |

| Cysteine | Present |

| Valine | Present |

| Methionine | Absent |

| Isoleucine | Present |

| Leucine | Present |

| Tyrosine | Present |

| Phenylalanine | Present |

| Histidine | Present |

| Lysine (B10760008) | Present |

| Arginine | Present |

| Tryptophan | Present |

Note: This table is based on early composition studies and may not reflect the precise count of each residue as determined by the full sequence.

Discovery and Correction of Sequence Inversion Errors

During the refinement of the crystal structure of this compound at 0.140-nm resolution, two chemical-sequence inversion errors were discovered. researchgate.netnih.gov These errors were subsequently corrected and confirmed through chemical analysis in both this compound and Erabutoxin A. researchgate.netnih.gov The previously reported sequence of Gln-His at positions 6 and 7 was corrected to His-Gln. researchgate.netnih.govnih.gov Similarly, the sequence of Pro-Ser at positions 18 and 19 was corrected to Ser-Pro. researchgate.netnih.govnih.gov These corrections were significant as the His6-Gln7 correction helped to explain anomalous results observed in earlier 1H NMR solution studies and chemical modification experiments that conflicted with the previously published three-dimensional structure. researchgate.netnih.gov

Three-Dimensional Architecture Elucidation

Understanding the three-dimensional structure of this compound is crucial for elucidating its interaction with its target, the acetylcholine (B1216132) receptor. X-ray crystallography has been a primary technique for this purpose.

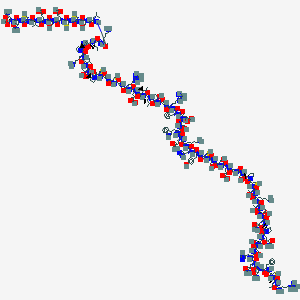

X-Ray Crystallographic Studies and High-Resolution Refinement

X-ray crystallographic studies have been instrumental in determining the three-dimensional structure of this compound at high resolution. The crystal structure of this compound has been refined at resolutions as high as 1.4 Å. rcsb.org Early studies provided a structure based on a 2.75 Å electron density map. pnas.orgpnas.org Refinement processes, including restrained least-squares methods and interactive computer graphics, have been employed to improve the accuracy of the structural model. researchgate.netrcsb.orgnih.gov These studies have established the complete structural identity between this compound and neurotoxin b isolated from Laticauda semifasciata snakes from different geographical locations. researchgate.netnih.gov

The refinement at 0.140-nm resolution (equivalent to 1.4 Å) has allowed for a very detailed model, including the identification of solvent molecules and the treatment of disordered regions. rcsb.org The final model from one such refinement included 111 sites for water molecules and one sulfate (B86663) ion. rcsb.org Emphasis has been placed on accurately determining the solvent structure and the structures of heterogeneous groups within the protein. rcsb.org

Electron Density Map Interpretation and Resolution Capabilities

The determination of the three-dimensional structure of proteins like this compound through X-ray crystallography relies on the interpretation of electron density maps. These maps are generated from the diffraction data obtained from protein crystals. The resolution of the electron density map dictates the level of detail that can be observed in the structure.

In early studies, the structure of this compound was determined from a 2.75 Å electron density map. pnas.orgpnas.org At this resolution, the dominant features of the secondary structure could be discerned, and the spatial distribution of invariant amino acid residues implicated in neurotoxic activity could be analyzed. pnas.org Subsequent refinements at higher resolutions, such as 1.4 Å, have provided much more detailed electron density maps. rcsb.org Higher resolution allows for more precise positioning of atoms, better definition of side-chain conformations, identification of alternative conformers for some residues, and the location of ordered solvent molecules. rcsb.org The interpretation of these high-resolution maps involves building and refining an atomic model that best fits the electron density. pnas.org The accuracy of the model is assessed by metrics such as the R-factor. researchgate.netrcsb.orgnih.gov

The refinement process at high resolution has allowed for the identification of unique features, such as those in the Pro44-Gly49 peripheral segment, and has shown that previously described secondary structures, like a five-stranded beta sheet, may be discontinuous. researchgate.netnih.gov

Here is a table summarizing some X-ray crystallographic studies on this compound:

| PDB ID | Resolution (Å) | R-Value | Method |

| 3EBX | 1.40 | 0.144 | X-RAY DIFFRACTION rcsb.org |

| 1FRA | Not specified | Not specified | NMR (for solution structure) ebi.ac.uk |

| 5EBX | 2.00 | 0.168 | X-RAY DIFFRACTION (Erabutoxin A) rcsb.org |

Note: PDB ID 1FRA refers to an NMR study for solution structure, included for context on structural studies. PDB ID 5EBX refers to Erabutoxin A, included due to its close similarity to this compound.

Disulfide Bridge Configuration and Core Region Assembly

A defining feature of this compound and other short-chain alpha-neurotoxins is the presence of four conserved disulfide bridges. nih.govrcsb.orgwikipedia.orglatoxan.comrcsb.orgwikipedia.orggriffith.edu.aumdpi.com These disulfide bonds are crucial for maintaining the structural integrity and stability of the toxin's core region. griffith.edu.auplos.org The central core of the molecule is formed by the assembly of these four disulfide bridges. nih.govnih.gov These bridges are typically located close to each other, forming a rigid "disulfide box" that anchors the three projecting loops. plos.org The eight cysteine residues involved in these four disulfide bonds are highly conserved among members of the 3FTx family. griffith.edu.aumdpi.com While three of these disulfide bonds are generally buried within the folded structure, the fourth disulfide bond (specifically Cys43-Cys54 in this compound) is more solvent-exposed. plos.org

Beta-Sheet Organization and Three-Finger Loop Structures

The secondary structure of this compound is characterized by the presence of antiparallel beta-pleated sheets and the prominent three-finger loops. nih.govrcsb.orgrcsb.orgnih.govcapes.gov.br Approximately 40% of the main chain is organized into a twisted antiparallel beta-pleated sheet. nih.govnih.gov Early studies based on electron density maps at 2.75 Å resolution identified this as a five-stranded sheet. nih.govnih.gov However, later high-resolution refinement at 0.14 nm indicated that this beta-sheet is discontinuous, being split into a two-stranded beta loop and a three-stranded beta sheet. researchgate.net

Specifically, NMR studies have shown that the protein includes a short, two-stranded antiparallel beta-sheet formed by residues 2 to 5 and 13 to 16, and a three-stranded antiparallel beta-sheet involving residues 23 to 30, 35 to 41, and 50 to 56. rcsb.orgrcsb.orgnih.gov The three long chain loops emerge as broad fronds from the core region stabilized by the disulfide bridges. nih.govnih.gov These loops are considered major structural determinants for the interaction with their biological targets, such as nAChRs. wikipedia.orgresearchgate.net The tips of these loops, particularly the central loop (loop II), are often implicated in binding specificity and affinity. wikipedia.orgresearchgate.net

Localization and Refinement of Solvent Molecules and Ions

High-resolution crystal structure analysis of this compound and related toxins has allowed for the localization and refinement of associated solvent molecules and ions. For instance, refinement of Erabutoxin A (a close analog differing by a single residue substitution) at 2.0 Å resolution identified the sites of 62 water molecules and 1 sulfate ion. nih.govrcsb.orgproteopedia.org Similarly, refinement of Erabutoxin A at 1.5 Å resolution located 106 sites for water molecules and one site for a sulfate ion in the monomeric form. rcsb.org High-resolution electron-density maps have been instrumental in revealing the solvent structure in detail. rcsb.org Crystallographically determined water sites at the surface of globular proteins like this compound can account for a certain amount of bound water. oup.com The binding of ions, such as sulfate, has also been observed and can be useful in confirming the interpretation of electron-density maps during structural determination. rcsb.orgpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution and investigating their dynamic properties. rcsb.orgrcsb.orgnih.govnih.govnih.govrcsb.orgnih.govnih.gov Proton NMR spectroscopy, in particular, has been extensively used to study this compound. rcsb.orgrcsb.orgnih.govnih.govnih.govnih.gov

Solution Structure Determination and Comparison with Crystal Structures

The three-dimensional structure of this compound in aqueous solution has been determined using two-dimensional proton NMR spectroscopy combined with simulated annealing-based calculations. rcsb.orgrcsb.orgnih.gov These studies utilize data derived from nuclear Overhauser effect (NOE) connectivities, torsion angle constraints, disulfide bridge constraints, and hydrogen bond constraints. rcsb.orgrcsb.orgnih.gov

Analysis of Regional Mobility and Atomic Temperature Parameters

NMR studies provide insights into the regional mobility of proteins in solution. For this compound, analysis of proton resonances has indicated that the mobility of certain residues, such as Lys-27, may be restricted. nih.gov

Furthermore, high-resolution crystal structure refinement provides information about atomic temperature parameters (B-factors), which can be used to estimate the relative mobilities of different regions within the crystal lattice. nih.govdntb.gov.uanih.gov Studies on this compound and Erabutoxin A have shown similar distributions of thermal parameters, implying comparable regional mobilities in their crystal structures. nih.gov Notably, the peripheral segment Pro44-Gly49 has been found to be highly mobile in both Erabutoxin A and this compound crystal structures, supporting its proposed role in neurotoxin binding to the acetylcholine receptor. nih.govproteopedia.org

Comparative Structural Analysis with Related Toxins

This compound belongs to the diverse family of three-finger toxins (3FTxs), which includes a wide range of proteins found in snake venoms with varied pharmacological activities. wikipedia.orgwikipedia.orgmdpi.com Comparative structural analysis of this compound with related toxins, particularly other alpha-neurotoxins, reveals both conserved features and variations that contribute to their specificities. nih.govnih.govnih.govnih.govresearchgate.net

Long-chain alpha-neurotoxins, such as alpha-bungarotoxin and alpha-cobratoxin, also share the three-finger scaffold but are typically longer (66 or more residues) and often possess an additional disulfide bond, usually in the second loop. wikipedia.orgresearchgate.netwikipedia.org Despite these differences in length and disulfide bond number, the core three-finger structure is conserved. wikipedia.orgwikipedia.org Comparative studies, including homology modeling and computer simulations, have highlighted structural differences in peptide flexibility and interior microenvironment among different classes of postsynaptic snake toxins, including short and long-chain alpha-neurotoxins. nih.gov These differences, particularly in the surface hydrophobicity of loop segments, may relate to variations in receptor binding. nih.gov

The structural similarities among alpha-neurotoxins suggest a common evolutionary origin, likely through gene duplication and subsequent mutations leading to the divergence of function and specificity. nih.gov Local structural differences, particularly in the loops, are thought to be important for the differential binding of these toxins to various nAChR subtypes. wikipedia.orgresearchgate.netnih.gov For example, while both short and long-chain alpha-neurotoxins bind the muscle-type nAChR, long-chain toxins are generally more potent blockers of the alpha7 neuronal nAChR, a difference linked to structural features like the presence of the fifth disulfide bond in loop II of long-chain toxins. wikipedia.orgresearchgate.net

The structural framework of this compound, characterized by its disulfide-stabilized core and flexible three-finger loops, provides the basis for understanding its interaction with nAChRs and its neurotoxic activity. Comparative analysis with other 3FTxs further elucidates the structural determinants of their diverse pharmacological profiles.

Structural Identity and Differences with Erabutoxin A and Neurotoxin b

This compound is a single-chain polypeptide composed of 62 amino acid residues, stabilized by four disulfide bridges latoxan.com. Its three-dimensional structure has been extensively studied, revealing a core region from which three finger-like loops extend outwards rcsb.org.

Erabutoxin A, another neurotoxin from the same snake species, exhibits a structure remarkably similar to that of this compound rcsb.org. The primary difference lies in a single amino acid substitution at position 26: Erabutoxin A has Asparagine (Asn) at this position, while this compound has Histidine (His) rcsb.org. This seemingly minor change results in only slight variations in intramolecular hydrogen bonding patterns rcsb.org. Furthermore, analyses of atomic temperature parameters suggest that the regional mobilities within the structures of Erabutoxin A and this compound are comparable rcsb.org.

Comparative Analysis within the Short and Long-Chain Alpha-Neurotoxin Subfamilies

This compound is classified within the family of short-chain alpha-neurotoxins nih.gov. These toxins, including Erabutoxin A and B, typically consist of 62 amino acids and are characterized by four disulfide bonds mdpi.com. Structural comparisons indicate that other short-chain alpha-neurotoxins share structural characteristics similar to those of this compound rcsb.org.

Alpha-neurotoxins are broadly categorized into short-chain and long-chain subfamilies, which exhibit differences in their interaction with nicotinic acetylcholine receptors (nAChRs). While both short and long-chain neurotoxins bind to regions on the acetylcholine receptor, long-chain neurotoxins engage an additional binding region (alpha 182-198) on the Torpedo nAChR that is not utilized by short-chain neurotoxins nih.gov. This region is, in fact, the strongest binding site for long neurotoxins on the Torpedo AChR nih.gov. This distinction contributes to observed differences in potency and binding profiles. For instance, Erabutoxin A and B are significantly less potent (over 350-fold) than long-chain alpha-neurotoxins at central neuronal nicotinic receptors nih.govacs.org. The pharmacological differences between these subfamilies have been linked to a structural feature present in long-chain neurotoxins: a small helix-like segment stabilized by a fifth disulfide bridge at the tip of the middle loop, a feature absent in short-chain neurotoxins griffith.edu.au.

Molecular Dynamics and Conformational Studies

Intramolecular Van der Waals Interactions and Overall Stability

Disulfide bonds play a crucial role in the structural stability of neurotoxins, including this compound, particularly in maintaining the integrity of the beta-sheet secondary structure nih.gov. A unique structural feature identified in these toxins, relevant to their dynamic interaction with receptors, is the hydrophobic 'Trp' cleft nih.gov.

Protein Folding Pathways and Conformational Intermediates

The process by which this compound attains its intricate three-dimensional structure involves specific protein folding pathways. Studies investigating the refolding patterns of this compound have revealed the formation of distinct intermediates during this process nih.gov. Compared to other toxins like cardiotoxin (B1139618) 3.10.2, this compound's refolding pathway involves a greater number of intermediates and proceeds at a slower rate nih.gov.

Protein folding generally involves a series of conformational changes, often passing through partially folded intermediate states plos.orgpsl.eu. Research on the folding mechanisms of proteins, including using snake toxins like Erabutoxin A mutants as models, contributes to the broader understanding of how proteins acquire their native structures researchgate.net.

Dynamics of Single Tryptophan Residues via Fluorescence Decay Analysis

This compound contains a single tryptophan residue, specifically Trp-29, located within its beta-sheet structure nih.govresearchgate.netresearchgate.net. The dynamics of this residue can be probed using fluorescence decay analysis, providing localized information about the protein's conformational behavior.

Time-resolved fluorescence measurements of native this compound indicate that the fluorescence decay of Trp-29 is best described by triple exponential kinetics nih.gov. This multi-exponential decay is characteristic of tryptophan fluorescence in proteins and can be attributed to conformational heterogeneity of the tryptophan residue and its interactions with the local environment researchgate.netpsu.edu. Studies on this compound crystals using time-resolved fluorescence decay measurements have provided evidence for conformational heterogeneity of the single tryptophan residue, Trp-29 researchgate.netpsu.edu. The relative proportions of the decay components were found to be dependent on the angular orientation of the crystal relative to the excitation light polarization researchgate.net. These findings support the "rotamer" model, which is used to interpret tryptophan fluorescence decay in proteins in solution researchgate.net. Tryptophan residues, therefore, serve as valuable intrinsic probes for studying localized secondary structure and its changes nih.gov. The disappearance of beta-sheet structural features upon denaturation, for instance, is correlated with shifts in the relative contributions of the fluorescence decay times nih.gov.

Data Table: Comparison of this compound and Erabutoxin A

| Feature | This compound | Erabutoxin A |

| Number of Residues | 62 | 62 |

| Disulfide Bridges | 4 | 4 |

| Residue at Position 26 | Histidine (His) | Asparagine (Asn) |

| Intramolecular H-bonding | Minor variations compared to Erabutoxin A rcsb.org | Minor variations compared to this compound rcsb.org |

| Regional Mobilities | Similar to Erabutoxin A rcsb.org | Similar to this compound rcsb.org |

| Structural Similarity to Neurotoxin b | Complete identity researchgate.net | - |

Data Table: Alpha-Neurotoxin Subfamily Comparison (Short vs. Long Chain)

| Feature | Short-Chain Alpha-Neurotoxins (e.g., this compound) | Long-Chain Alpha-Neurotoxins |

| Number of Residues | Typically 62 mdpi.com | Generally longer |

| Disulfide Bridges | 4 mdpi.com | Typically 5 griffith.edu.au |

| Additional Helix-like Segment | Absent griffith.edu.au | Present, stabilized by 5th disulfide bond griffith.edu.au |

| Binding Region alpha 182-198 (Torpedo nAChR) | Not a binding region nih.gov | Strongest binding region nih.gov |

| Potency at Central Neuronal nAChRs | Over 350-fold less potent than long-chain nih.govacs.org | Higher potency nih.govacs.org |

Data Table: Tryptophan Fluorescence Decay in this compound

| Property | Observation | Reference |

| Tryptophan Residue Location | Trp-29, within beta-sheet | nih.govresearchgate.netresearchgate.net |

| Native Fluorescence Decay | Best described by triple exponential kinetics | nih.gov |

| Observation in Crystals | Conformational heterogeneity of Trp-29 observed | researchgate.netpsu.edu |

| Dependence of Decay Components | Dependent on crystal orientation researchgate.net | researchgate.net |

| Model Supported | Rotamer model for tryptophan fluorescence decay | researchgate.net |

Molecular Mechanisms of Action and Receptor Interaction

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Affinity and Specificity

Erabutoxin B demonstrates high affinity and specificity for nAChRs. ontosight.aiembopress.org It is a potent inhibitor of the muscle-type nAChR and the Torpedo receptor, which is often used as a model for the muscle subtype. nih.govmdpi.com While it is a potent antagonist at muscle-type receptors, it is considered a weak antagonist of homomeric neuronal α7 nAChRs. mdpi.com The binding affinity of alpha-neurotoxins for nAChRs is generally in the nanomolar to picomolar range. wikipedia.org

Competitive Inhibition at Postsynaptic Neuromuscular Junction

The primary mechanism of action of this compound at the neuromuscular junction is competitive inhibition of nAChRs. ontosight.aigriffith.edu.au At the postsynaptic membrane, this compound competes with the endogenous neurotransmitter acetylcholine for binding sites on the nAChR. ontosight.aigriffith.edu.au By binding to the receptor, this compound prevents acetylcholine from activating the ion channel, thereby inhibiting depolarization of the muscle cell membrane and subsequent muscle contraction. ontosight.ai This competitive binding leads to flaccid paralysis of skeletal muscles. ontosight.ai

Binding Kinetics and Equilibrium Studies with nAChRs

Studies have investigated the binding kinetics and equilibrium of this compound with nAChRs. This compound is described as a reversible nicotinic receptor antagonist. latoxan.com For instance, it binds to acetylcholine receptors from Torpedo marmorata electric organs with a reported dissociation constant (Kd) of 4 x 10-11 M. latoxan.com This low Kd value indicates a high binding affinity.

Table 1: Binding Affinity of this compound to Torpedo marmorata nAChR

| Target Receptor | Dissociation Constant (Kd) | Reference |

| Torpedo marmorata nAChR | 4 x 10-11 M | latoxan.com |

Identification of Receptor Binding Sites and Critical Residues

The binding of this compound to the nAChR involves specific interaction sites on both the toxin and the receptor. Alpha-neurotoxins, including this compound, bind to the alpha-subunit of the nicotinic acetylcholine receptor at the neuromuscular junction. oup.com The ligand-binding pocket for agonists and antagonists on nAChRs is located at the interface between two neighboring subunits. nih.gov

Characterization of the Hydrophobic 'Trp' Cleft in Toxin Binding

Structural studies of this compound have revealed a unique structural feature known as the hydrophobic 'Trp' cleft. nih.govdntb.gov.ua This region is considered important for the dynamic mode of toxin-receptor binding. nih.govdntb.gov.ua The binding mode of these neurotoxins is dependent on this hydrophobic 'Trp' cleft. nih.govdntb.gov.ua

Role of Charge-Charge Interactions in Initial Toxin-Receptor Orientation

Charge-charge interactions are implicated in the initial orientation of the toxin on the receptor surface. nih.govdntb.gov.uatandfonline.com These electrostatic interactions between positively charged residues on the toxin and acidic residues on the nAChR surface are believed to play a significant role in the initial recognition and docking of the toxin to the receptor. tandfonline.com

Mutagenesis Studies and Structure-Activity Relationship (SAR) of Key Amino Acids

Mutagenesis studies have been crucial in identifying the key amino acid residues in this compound that are critical for its binding to nAChRs and its activity. These studies contribute to understanding the structure-activity relationship (SAR) of the toxin.

Studies on monoacetylated derivatives of this compound indicate that Lysine (B10760008) (Lys) residues at positions 27 and 47 are involved in the binding site. core.ac.uk Modification of Tryptophan (Trp) at position 29 also leads to a decrease in affinity. core.ac.uk Conversely, acetylation at positions 15 and 51, or substituting Lys 51 with asparagine (as seen in Erabutoxin c), does not significantly alter the binding properties. core.ac.uk This suggests that Lys 27, Trp 29, and Lys 47 are critical residues for the interaction with the acetylcholine receptor binding site. mdpi.comcore.ac.uk

Further mutagenesis studies have revealed the contribution of conserved core residues within loop II of short-chain neurotoxins, including Lys 27, Trp 29, Asp 31, Phe 32, and Arg 33, for receptor binding. mdpi.com Additionally, residues in finger I, such as His 6, Gln 7, Ser 8, and Gln 10, as well as other residues in finger II like Tyr 25, Gly 34, Ile 36, and Glu 38, have been shown to be important for receptor binding. mdpi.com

Table 2: Key Amino Acid Residues in this compound Important for nAChR Binding

| Residue Type | Position(s) | Loop/Region | Significance | Reference |

| Lysine | 27, 47 | Loop II | Involved in binding site, critical for affinity | mdpi.comcore.ac.uk |

| Tryptophan | 29 | Loop II | Involved in binding site, critical for affinity | mdpi.comcore.ac.uk |

| Aspartate | 31 | Loop II | Contribution to receptor binding | mdpi.com |

| Phenylalanine | 32 | Loop II | Contribution to receptor binding | mdpi.com |

| Arginine | 33 | Loop II | Contribution to receptor binding | mdpi.com |

| Histidine | 6 | Finger I | Important for receptor binding | mdpi.com |

| Glutamine | 7, 10 | Finger I | Important for receptor binding | mdpi.com |

| Serine | 8 | Finger I | Important for receptor binding | mdpi.com |

| Tyrosine | 25 | Finger II | Important for receptor binding | mdpi.com |

| Glycine | 34 | Finger II | Important for receptor binding | mdpi.com |

| Isoleucine | 36 | Finger II | Important for receptor binding | mdpi.com |

| Glutamic Acid | 38 | Finger II | Important for receptor binding | mdpi.com |

Modulatory Effects on Neuromuscular Transmission Physiology

The binding of this compound to postsynaptic nAChRs has significant modulatory effects on neuromuscular transmission. By blocking acetylcholine binding, this compound reduces the amplitude of end-plate potentials, and at sufficient concentrations, abolishes neuromuscular transmission, leading to muscle paralysis. nih.govontosight.ai

The "fade" phenomenon refers to the progressive decrease in the amplitude of muscle responses during repetitive nerve stimulation. While often associated with block of presynaptic nAChRs, studies have investigated the occurrence and characteristics of fade in the context of neuromuscular blockade induced by postsynaptic antagonists like this compound. griffith.edu.auoup.com

Research has shown that this compound can indeed cause fade at the rat end-plate, particularly at low concentrations. nih.gov This finding was notable because many reports had previously indicated that alpha-neurotoxins, in contrast to agents like d-tubocurarine, did not cause significant fade. griffith.edu.aunih.gov The observation of fade with low concentrations of this compound, similar to the effects of d-tubocurarine, suggests that toxin binding to a high-affinity site on the postsynaptic acetylcholine receptor may be involved in this phenomenon. nih.gov

Detailed research findings comparing the fade induced by this compound and other neuromuscular blocking agents highlight these differences. For example, studies in anesthetized rats showed that while d-tubocurarine produced significant train-of-four fade during the onset and recovery from neuromuscular blockade, this compound produced rapid neuromuscular blockade with no observed train-of-four fade. nih.gov This contrasts with the finding at lower concentrations in the rat diaphragm preparation. nih.govnih.gov

Interactive data table:

| Toxin | Concentration (nM) | Fade Observed (Rat Diaphragm) | Fade Observed (Rat Tibialis Anterior) |

| This compound | 5 | Severe | No |

| This compound | 100-150 | Not much | No |

| d-Tubocurarine | - | Similar to 5 nM this compound | Significant |

| α-Bungarotoxin | - | Not specified in context | No |

| α-Cobratoxin | - | Not specified in context | No |

Note: Data on fade observation for α-Bungarotoxin and α-Cobratoxin in rat diaphragm at specific concentrations were not available in the provided context.

The mechanisms underlying the presence or absence of fade with this compound at different concentrations or in different preparations are complex and may involve factors such as receptor occupancy, binding kinetics, and potential interactions with other components of the neuromuscular junction. While fade is often attributed to effects on presynaptic mechanisms, the studies with this compound suggest that postsynaptic block alone can also contribute to or cause fade. oup.com

This compound is primarily known for its high selectivity and affinity for the muscle-type nicotinic acetylcholine receptor. mdpi.commdpi.com This strong interaction with the muscle nAChR is the basis for its potent neuromuscular blocking activity. nih.gov

While this compound is considered a selective blocker of muscle-type nAChRs, the interaction of alpha-neurotoxins with other nAChR subtypes, including neuronal ones like the α7 nAChR, has been a subject of research. Some long-chain alpha-neurotoxins, such as alpha-bungarotoxin and alpha-cobratoxin, are known to inhibit neuronal α7 nAChRs with high affinity in addition to muscle-type receptors. nih.govnih.gov

Studies comparing the binding of different neurotoxins to various nAChR subtypes have shown that while this compound strongly targets the muscle type, its affinity for neuronal subtypes, particularly α7 nAChRs, is generally lower compared to some other alpha-neurotoxins or specific conotoxins. mdpi.comnih.gov However, the precise site of binding of erabutoxins to the alpha-subunit of the neuromuscular junction nAChR is an area of ongoing investigation. oup.com

The differential interaction of neurotoxins with muscle-type and neuronal nAChRs is crucial for understanding their specific pharmacological effects and for utilizing them as tools to study receptor diversity and function. While this compound's primary target is the muscle nAChR, research continues to explore its potential interactions with other nAChR subtypes at varying concentrations and experimental conditions.

Research Methodologies and Tools for Erabutoxin B Investigation

Advanced Spectroscopic Techniques in Protein Analysis

Spectroscopic methods offer valuable tools for probing the molecular structure and dynamics of proteins like erabutoxin B.

Time-Resolved Fluorescence Spectroscopy for Tryptophan Dynamics

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for studying the dynamics and environment of tryptophan residues within proteins. This compound contains a single tryptophan residue at position 29, located within its beta-sheet structure. nih.govnih.gov TRFS studies of native this compound have shown that its time-resolved fluorescence properties are best described by triple exponential decay kinetics. nih.govnih.gov This multi-exponential decay is often attributed to the existence of different rotameric states (conformational isomers) of the tryptophan side chain, reflecting the conformational complexity and the sensitivity of tryptophan emission to its microenvironment. researchgate.netresearchgate.net Changes in the relative contributions of these fluorescence decay times can indicate alterations in the protein's secondary structure or unfolding. nih.gov For instance, studies involving denaturation with guanidinium (B1211019) hydrochloride showed that the disappearance of beta-sheet features was accompanied by a shift in the relative contribution of each fluorescence decay time, indicating that tryptophan can serve as a localized probe of secondary structure. nih.gov Analyses of nonexponential fluorescence decay functions specifically for the single tryptophan residue in this compound have been conducted to understand its dynamics. researchgate.netacs.org

Computational Approaches in Structural and Functional Studies

Computational methods complement experimental techniques by providing theoretical models and simulations to explore the structural and functional aspects of this compound.

Molecular Modeling and Docking Simulations for Toxin-Receptor Complexes

Molecular modeling and docking simulations are used to study the interaction between this compound and its biological target, the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govlatoxan.com These approaches aim to predict the binding orientation and key interactions between the toxin and the receptor. Molecular modeling of alpha-neurotoxin-receptor complexes, including those based on erabutoxin homologs, has been performed to understand how these toxins bind to nAChRs. embopress.org Docking calculations can predict binding poses and highlight important residues involved in the interaction. mdpi.com Studies have shown that erabutoxin-a, a close analog of this compound, forms stable interactions with the binding sites of alpha7 and muscle-type nAChRs through specific residues like Asp31, Phe32, and Arg33, which are known to be important for binding to the muscle-type nAChR. mdpi.com Computational modeling, including docking and molecular dynamics simulations, has been used for comparative modeling of complexes between various toxins, including those structurally related to this compound, and nAChRs to investigate their binding characteristics. msu.ru These simulations help to understand the molecular basis of toxin-receptor recognition and inhibition.

Simulated Annealing-Based Calculations for Three-Dimensional Structure Determination

Simulated annealing is a computational technique often used in conjunction with experimental data, such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography, for determining the three-dimensional structure of proteins. The tertiary structure of this compound in aqueous solution has been elucidated using two-dimensional proton nuclear magnetic resonance and simulated annealing-based calculations. nih.govsci-hub.se This method uses experimental constraints, such as nuclear Overhauser effect (NOE) connectivities, torsion angle constraints, and distance constraints derived from disulfide bridges and hydrogen bonds, to guide the calculation of possible structures. nih.gov Simulated annealing helps to explore the conformational space and find structures that best satisfy the experimental restraints while maintaining proper covalent geometry and nonbonded contacts. nih.govnih.gov X-ray diffraction data, sometimes refined using molecular dynamics and annealing techniques, has also been used to determine the crystal structure of this compound, including studies on dimeric forms. nih.gov Simulated annealing algorithms are also employed in predicting and evaluating side-chain conformations for protein backbone structures, including that of this compound. berkeley.edu

Normal Mode Analysis in Conformational Dynamics

Normal mode analysis (NMA) is a computational technique used to study the collective motions and conformational dynamics of biomolecules. mpg.de It involves calculating the low-frequency vibrational modes of a molecule, which are often associated with large-scale, functionally relevant motions. mpg.de NMA has been applied to study the dynamics of proteins, including those with structures similar to this compound. scienceopen.comresearchgate.net The technique can provide insights into the flexibility and dynamic behavior of different regions of the protein. This compound, like other neurotoxins of similar structure, is characterized by relatively flexible loops tethered to a rigid core stabilized by disulfide bridges. researchgate.net NMA, sometimes combined with essential dynamics analysis, helps to identify these collective motions and understand how they relate to the protein's function. mpg.deresearchgate.net Vibrational studies of the disulfide group in proteins, including this compound, have utilized normal mode analysis to interpret Raman spectra and gain a deeper understanding of disulfide bridge conformation and dynamics. umich.eduumich.edu

Biochemical and Molecular Biological Techniques

Biochemical and molecular biological approaches are crucial for understanding this compound at a fundamental level. These techniques enable researchers to isolate, characterize, modify, and even synthesize the toxin or its components, as well as develop tools for its detection and study.

Protein Purification, Crystallization, and Analytical Methods

The study of this compound often begins with its isolation and purification from the crude venom of Laticauda semifasciata. Early studies successfully separated the toxic principles into components, including Erabutoxin a and b, using techniques like CM-cellulose chromatography, obtaining them in crystalline forms. nih.gov The homogeneity of the purified toxins was verified through methods such as rechromatography, disk electrophoresis, ultracentrifugation, and N-terminal analysis. nih.gov

This compound is a small protein composed of 62 amino acid residues with four disulfide bridges. latoxan.comnih.govumich.edu Its molecular weight is approximately 7000 Da. nih.govontosight.ai Crystallization of this compound has been achieved under various conditions, including from solutions at pH 6.4 and pH 9.5. pnas.org Crystals grown at pH 9.5 from Tris-HCl buffer with added Na2SO4 were found to be isomorphous with those grown at pH 6.4 and of higher quality. pnas.org Another crystallization method utilized thiocyanate (B1210189) as a crystallizing agent, resulting in a new orthorhombic form of this compound crystals. nih.gov These crystals exhibited a dimeric association through an anti-parallel beta-sheet. nih.gov

X-ray diffraction analysis has been a primary tool for determining the three-dimensional structure of this compound. nih.govpnas.org Initial studies reported features of electron density maps at 5 Å and 2.9 Å resolution. pnas.org Further refinement of the crystal structure at 0.140-nm resolution provided a detailed view of the protein, revealing its five-stranded beta sheet, which was later shown to be discontinuous. researchgate.netnih.gov Raman spectroscopy has also been employed to study the disulfide bridges in this compound in aqueous solutions. umich.edu Two bands were observed in the v(SS) region at 511 and 524 cm⁻¹, suggesting specific conformations of these bridges in solution that are consistent with those in the crystal structure. umich.edu Analytical techniques like SDS-PAGE and reverse-phase HPLC have been used to assess the purity and folding of recombinant this compound produced in expression systems like Pichia pastoris. researchgate.net

Chemical Modification and Derivatization Experiments

Chemical modification and derivatization experiments have been instrumental in probing the structure-function relationships of this compound. Early chemical modification experiments provided insights into the toxin's properties, although some results were initially in conflict with the previously published three-dimensional structure due to sequence errors that were later corrected. researchgate.netnih.govnii.ac.jp

Guanidination of Erabutoxins a, b, and c with O-methylisourea has been performed, modifying the amino groups of lysine (B10760008) residues and the N-termini. nih.gov This modification led to a decrease in the lethal activity of the toxins. nih.gov Acetylation of the amino groups of this compound with acetic anhydride (B1165640) has also been carried out. nih.gov Five monoacetyl derivatives were isolated, and their toxicities were assessed. nih.gov Derivatives acetylated at Lys-27 and Lys-47 showed significantly reduced activity compared to the native toxin, while acetylation at other positions retained toxicity. nih.gov Electronic spectroscopy and deuteration kinetics have been used to analyze the microenvironments of tyrosine and tryptophan residues in this compound, providing information on their exposure to the solvent. nih.gov

Synthetic Peptide Chemistry for Analogs and Mimetics

Synthetic peptide chemistry plays a role in creating analogs and mimetics of this compound to study the specific regions or residues involved in its activity and interactions. Solid-phase peptide synthesis is a common method for preparing peptides and their analogues. libretexts.orgatdbio.com This technique involves attaching the C-terminus of the peptide chain to a solid support and sequentially adding amino acids. libretexts.org Automated peptide synthesizers based on this method are commercially available. libretexts.org

Molecular modeling guided the design of a type-III mimetic of this compound based on its X-ray structure and the knowledge that residues 31-34, forming a β-turn, are essential for binding to the nicotinic acetylcholine receptor. mdpi.com This mimetic utilized a hexahydro-indolizinone scaffold, mimicking key residues like Asp31 and Arg33. mdpi.com Synthetic peptides corresponding to specific regions of related neurotoxins have also been used in studies, for example, in epitope mapping for monoclonal antibodies. nih.gov

Production and Characterization of Monoclonal Antibodies against this compound

Monoclonal antibodies (mAbs) against this compound are valuable tools for detection, research, and potentially for therapeutic purposes. The production of monoclonal antibodies typically involves generating a stable and continuous monoclonal cell line, often through recombinant DNA technology, hybridoma technology, or other methods like display technology or genetically engineered animals. europa.eu

Translational Research Implications and Future Directions

Erabutoxin B as a Fundamental Molecular Probe in Cholinergic System Research

This compound's ability to bind specifically and with high affinity to nAChRs makes it a fundamental tool for their study. wikipedia.orglatoxan.com It has been particularly useful in characterizing the properties of muscular nAChRs. latoxan.comfishersci.at While it exhibits high affinity for muscular nAChRs (e.g., tested on Torpedo marmorata with a Kd of 0.07 nM), its affinity for neuronal alpha-7/CHRNA7 nAChRs is significantly lower (Kd of 22 uM). latoxan.com This differential binding profile underscores its utility in distinguishing between receptor subtypes.

Studies employing this compound have provided crucial insights into the structural determinants of nAChR function. The three-dimensional structure of this compound, characterized by a twisted antiparallel beta-pleated sheet and three long chain loops emerging from a core of four disulfide bridges, is key to its interaction with the receptor. informaticsjournals.co.in Research has established a detailed model of the structure/function relationships in these neurotoxins and their dynamic mode of binding to the acetylcholine (B1216132) receptor. fishersci.at The binding of alpha-neurotoxins like this compound to nAChRs primarily involves residues from loops I and II of the toxin, with a lesser contribution from loop III. nih.gov Specific residues within the toxin's structure are critical for its binding ability. nih.gov The high-resolution structures of toxins like this compound have been instrumental in visualizing the acetylcholine binding site on the receptor. uni.lu Comparisons with other neurotoxins, such as alpha-bungarotoxin, which also target nAChRs, have further illuminated the nuances of toxin-receptor interactions and receptor subtypes. fishersci.atguidetopharmacology.orgnih.gov

This compound's mechanism of action, the competitive inhibition of nAChRs at the neuromuscular junction, directly impacts neurotransmission and muscle contraction. wikipedia.orguni.lulatoxan.com By preventing acetylcholine from binding to its receptor, this compound effectively blocks the signal that triggers muscle contraction, leading to paralysis. wikipedia.orguni.luctdbase.org Experimental studies, such as those on the rat diaphragm, have utilized this compound to investigate the dynamics of neuromuscular transmission. For instance, low concentrations of this compound (5 nM) were found to cause severe "fade" in neuromuscular transmission during repetitive nerve stimulation, similar to the effect of d-tubocurarine, suggesting binding to a high-affinity site on the postsynaptic acetylcholine receptor. wikipedia.org This demonstrates its utility in probing the functional aspects of neuromuscular transmission.

Contributions to Understanding Nicotinic Acetylcholine Receptor Structure-Function Relationships

Rational Design and Development of Ligands Targeting nAChRs for Research Purposes

The detailed understanding of this compound's interaction with nAChRs has paved the way for the rational design of novel ligands targeting these receptors for research applications. nih.govillinois.edu The toxin's high affinity and specificity serve as a template for creating molecules with desired binding characteristics. wikipedia.org

Efforts have been directed towards developing small molecule mimetics and peptide analogs that mimic the key binding features of venom peptides like this compound. wikipedia.orgnih.gov This approach aims to create ligands that retain the desirable target specificity of the native toxin but may possess improved properties for research use, such as synthesis or handling. One strategy involves the molecular modeling-guided design of small molecule mimics that replicate the spatial arrangement of critical residues in the toxin, such as Asp31 and Arg33 in this compound. wikipedia.org The development of peptidomimetics, compounds that possess similar biological activity and/or three-dimensional topography as a native peptide, is a common strategy to overcome limitations associated with using the full peptide or protein. wikipedia.org

Extensive exploration of structure-activity relationships (SAR) of this compound and related neurotoxins is crucial for the rational design of advanced receptor modulators. informaticsjournals.co.infishersci.atnih.govuni.lunih.gov By systematically altering the structure of the toxin or its mimetics and observing the changes in receptor binding affinity and functional effects, researchers can identify the specific structural features responsible for particular interactions. fishersci.atnih.gov These studies have revealed that functional sites conferring binding affinity and specificity in three-finger toxins are often concentrated in the loops. Understanding these SARs allows for the design of ligands with tailored selectivity for specific nAChR subtypes or interfaces, providing refined tools for dissecting the roles of different receptors in various physiological processes.

Binding Affinity Data for this compound

| Receptor Type | Organism | Dissociation Constant (Kd) | Reference |

| Muscular Nicotinic AChR | Torpedo marmorata | 0.07 nM | latoxan.com |

| Neuronal alpha-7/CHRNA7 nAChR | Chimeric alpha-7/CHRNA7 | 22 uM | latoxan.com |

| Acetylcholine Receptor | Torpedo marmorata electric organs | 4 x 10⁻¹¹ M (0.04 nM) | guidetopharmacology.org |

Q & A

Q. How is the tertiary structure of Erabutoxin B determined experimentally?

The tertiary structure of this compound has been resolved using two-dimensional nuclear magnetic resonance (2D NMR) . Key steps include:

- Sample preparation : Purified this compound is dissolved in aqueous buffer (e.g., 90% H₂O/10% D₂O) at controlled pH and temperature to stabilize the protein.

- Data acquisition : Sequential assignments of backbone and side-chain protons are made using techniques like TOCSY (total correlation spectroscopy) and NOESY (nuclear Overhauser effect spectroscopy).

- Structure calculation : Distance constraints from NOE signals and dihedral angle restraints are input into computational algorithms (e.g., DYANA or XPLOR) to generate an ensemble of low-energy conformers.

- Validation : Structural accuracy is confirmed via Ramachandran plots and root-mean-square deviation (RMSD) analysis of the final models .

Q. What in vitro models are used to assess this compound’s neuromuscular blocking activity?

Functional studies often employ:

- Ex vivo tissue preparations : Isolated rodent diaphragm or frog nerve-muscle preparations to measure toxin-induced inhibition of muscle contraction.

- Electrophysiological assays : Patch-clamp recordings of acetylcholine receptor (nAChR) currents in cultured neuroblastoma cells (e.g., TE671 cells expressing human α7 or muscle-type nAChRs).

- Competitive binding assays : Radiolabeled α-bungarotoxin displacement experiments to quantify this compound’s affinity for nAChRs. Controls include pre-incubation with nAChR antagonists (e.g., d-tubocurarine) to confirm specificity .

Advanced Research Questions

Q. How can site-directed mutagenesis elucidate functional residues in this compound?

Methodological workflow :

- Target selection : Identify residues implicated in structural studies (e.g., loop II residues critical for nAChR binding).

- Mutagenesis design : Use plasmid vectors encoding this compound and primers with codon substitutions (e.g., K27A, E38A).

- Expression and purification : Recombinant toxin variants are expressed in E. coli inclusion bodies, refolded, and purified via ion-exchange chromatography.

- Functional validation : Compare mutant vs. wild-type toxins using binding assays (e.g., SPR or ITC) and electrophysiology to quantify changes in IC₅₀ or dissociation constants. Example: Tremeau et al. (1995) demonstrated that mutations in Erabutoxin A’s functional site (homologous to this compound) reduced binding affinity by 100-fold .

Q. How can researchers resolve contradictions in reported binding affinities of this compound?

Contradictions may arise from:

- Assay variability : Differences in nAChR subtypes (α1 vs. α7), species (human vs. murine), or temperature/pH conditions.

- Structural heterogeneity : Post-translational modifications (e.g., oxidation of methionine residues) or misfolding during recombinant production. Resolution strategies :

- Standardization : Use identical buffer conditions and receptor subtypes across studies.

- Cross-validation : Compare data from orthogonal methods (e.g., SPR, ITC, and electrophysiology).

- Structural alignment : Overlay NMR/X-ray structures to identify conformational differences impacting binding .

Methodological Recommendations

- For structural studies : Prioritize 2D NMR for dynamic insights in solution, complemented by molecular dynamics simulations to predict conformational flexibility .

- For functional assays : Include positive controls (e.g., α-bungarotoxin) and validate receptor subtype specificity via knockout models or siRNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.